リマンタジン塩酸塩

概要

説明

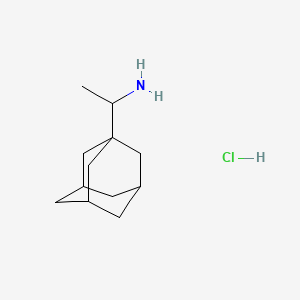

リマンタジン塩酸塩は、主にインフルエンザA型ウイルスによる感染症の治療と予防に使用される抗ウイルス薬です。 それはアダマンタン誘導体であり、インフルエンザウイルスのM2タンパク質を標的にしてウイルスの複製を阻害する能力で知られています 。 リマンタジン塩酸塩は、その親化合物であるアマンタジンに比べてより効果的で、副作用も少ないです .

2. 製法

合成経路と反応条件: リマンタジン塩酸塩は、アダマンタンから始まる一連の化学反応によって合成できます。重要な手順には、1-アダマンチルアミンの形成が含まれ、これはメチル化されてリマンタジンを生成します。 最後のステップでは、リマンタジンを塩酸と反応させて、塩酸塩に変換します .

工業的製造方法: リマンタジン塩酸塩の工業的製造には、高収率と高純度を確保するために最適化された反応条件を使用して、大規模合成が含まれます。このプロセスには以下が含まれます。

アダマンタンから1-アダマンチルアミンへ: このステップには、高温高圧下でアンモニアまたはアミン源を使用してアダマンタンをアミノ化することが含まれます。

メチル化: 1-アダマンチルアミンは、その後、ヨードメタンまたはジメチル硫酸などのメチル化剤を使用してメチル化されます。

科学的研究の応用

リマンタジン塩酸塩は、科学研究において幅広い用途を持っています。

作用機序

リマンタジン塩酸塩は、インフルエンザAウイルスのM2タンパク質を阻害することによってその抗ウイルス効果を発揮します。M2タンパク質は、ウイルスの複製に不可欠なイオンチャネルとして機能します。 このチャネルをブロックすることにより、リマンタジン塩酸塩はウイルスの脱殻を防ぎ、その複製を阻害します 。 この薬は、M2チャネル内の特定のアミノ酸に結合し、プロトンの輸送とウイルスの複製を阻害します .

類似の化合物:

アマンタジン: 抗ウイルス特性を持つ別のアダマンタン誘導体。

オセルタミビル: インフルエンザの治療に使用されるノイラミニダーゼ阻害剤。

ザナミビル: オセルタミビルと同様の作用機序を持つ別のノイラミニダーゼ阻害剤.

リマンタジン塩酸塩の独自性: リマンタジン塩酸塩は、インフルエンザAウイルスのM2タンパク質に対する特定の作用によって独特であり、インフルエンザA感染症の予防と治療に非常に効果的です。 アマンタジンに比べて効果が高く、副作用が少ないことは、抗ウイルス療法におけるその重要性を強調しています .

生化学分析

Biochemical Properties

Rimantadine hydrochloride interacts with the Matrix protein 2 (M2) of the influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle . Rimantadine hydrochloride binds to specific amino acid sites within the M2 protein, inhibiting its function .

Cellular Effects

Rimantadine hydrochloride exerts its effects on cells infected with the influenza A virus. It inhibits the replication of the virus within these cells . It is effective against all three antigenic subtypes of influenza A (H1N1, H2H2, and H3N2) that have been isolated from humans .

Molecular Mechanism

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . This inhibition is believed to occur due to Rimantadine hydrochloride’s interaction with the M2 protein of the influenza A virus .

Temporal Effects in Laboratory Settings

It is known that Rimantadine hydrochloride is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .

Dosage Effects in Animal Models

One study showed that Rimantadine hydrochloride demonstrated stable pharmacokinetics when administered orally to horses .

Metabolic Pathways

Rimantadine hydrochloride is extensively metabolized in the liver, with glucuronidation and hydroxylation being the major metabolic pathways .

Transport and Distribution

It is known that Rimantadine hydrochloride is well absorbed and extensively metabolized in the liver .

準備方法

Synthetic Routes and Reaction Conditions: Rimantadine Hydrochloride can be synthesized through a series of chemical reactions starting from adamantane. The key steps involve the formation of 1-adamantylamine, which is then methylated to produce rimantadine. The final step involves the conversion of rimantadine to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods: The industrial production of Rimantadine Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Adamantane to 1-Adamantylamine: This step involves the amination of adamantane using ammonia or an amine source under high temperature and pressure.

Methylation: The 1-adamantylamine is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Formation of Hydrochloride Salt: The final product, rimantadine, is reacted with hydrochloric acid to form Rimantadine Hydrochloride.

化学反応の分析

反応の種類: リマンタジン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: リマンタジンは、対応する酸化物を形成するために酸化されることができます。

還元: それは、還元された誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成された主要な生成物:

酸化生成物: リマンタジンの酸化誘導体。

還元生成物: リマンタジンの還元形。

置換生成物: さまざまな官能基を持つ置換誘導体.

類似化合物との比較

Amantadine: Another adamantane derivative with antiviral properties.

Oseltamivir: A neuraminidase inhibitor used to treat influenza.

Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action to oseltamivir.

Uniqueness of Rimantadine Hydrochloride: Rimantadine Hydrochloride is unique due to its specific action on the M2 protein of the influenza A virus, making it highly effective in preventing and treating influenza A infections. Its improved efficacy and reduced side effects compared to amantadine highlight its significance in antiviral therapy .

特性

IUPAC Name |

1-(1-adamantyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDFBJXRJWNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047813 | |

| Record name | Rimantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SID26661904 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1501-84-4 | |

| Record name | Rimantadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimantadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rimantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rimantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, α-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEI07OOS8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

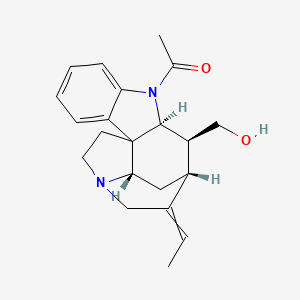

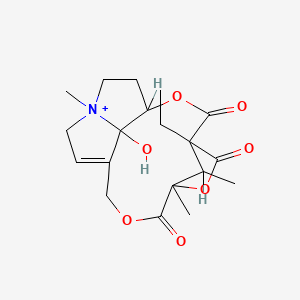

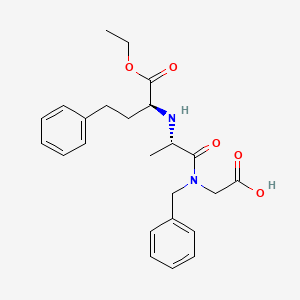

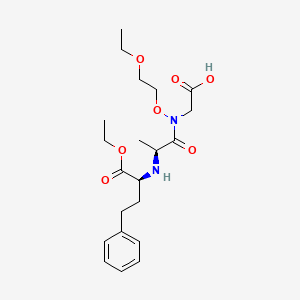

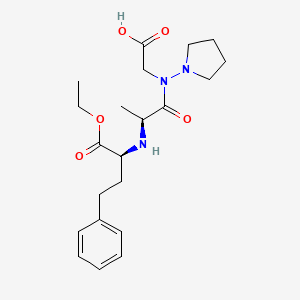

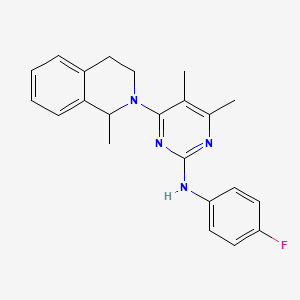

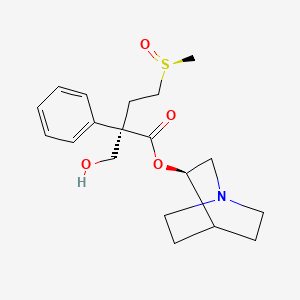

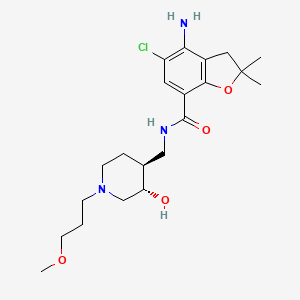

Feasible Synthetic Routes

Q1: How does rimantadine hydrochloride exert its antiviral effect?

A: Rimantadine hydrochloride primarily targets the M2 protein of influenza A virus. [] This protein acts as an ion channel, and rimantadine's binding interferes with viral uncoating, a crucial step for viral replication. [, ] Essentially, the drug prevents the virus from releasing its genetic material into the host cell, effectively halting the infection process.

Q2: Is rimantadine hydrochloride effective against all influenza viruses?

A: No, rimantadine hydrochloride is only effective against influenza A viruses and does not show activity against influenza B or C viruses. [, ] Its efficacy is also limited to specific subtypes of influenza A, and its use can lead to the development of resistant strains. [, ]

Q3: What evidence supports the efficacy of rimantadine hydrochloride in treating influenza A?

A: In vitro studies have demonstrated rimantadine hydrochloride's ability to inhibit viral replication in various cell lines, including Madin Darby canine kidney (MDCK) cells and human peripheral blood leukocytes. [, , ] Animal models, particularly in mice, have also shown that rimantadine can reduce viral titers in lung tissue, improve survival rates, and ameliorate clinical signs of influenza infection. [, , ]

Q4: Can rimantadine hydrochloride be used with other antiviral drugs?

A: Research suggests that combining rimantadine hydrochloride with other antiviral agents, such as oseltamivir or ribavirin, may enhance its efficacy. [, ] Studies in mice have shown that the combination of rimantadine and oseltamivir exhibits a synergistic effect, leading to a more significant reduction in viral titers and improved survival rates compared to either drug alone. [] Similarly, in vitro studies using rhesus monkey kidney cells have demonstrated additive or synergistic effects when combining rimantadine with interferon-alpha 2 or ribavirin. []

Q5: How is rimantadine hydrochloride absorbed and distributed in the body?

A: Rimantadine hydrochloride is well-absorbed following oral administration. [, ] It exhibits a relatively long half-life, ranging from 26 to 38 hours in humans, which allows for once or twice-daily dosing. [, , ] The drug distributes widely throughout the body, including the nasal mucus, a key site for influenza virus replication. [, ]

Q6: How is rimantadine hydrochloride metabolized and eliminated?

A: Rimantadine hydrochloride is primarily metabolized in the liver, mainly via hydroxylation. [] The major metabolite in both rats and dogs is m-hydroxyrimantadine. [] Excretion occurs primarily through the urine, with a small amount eliminated in feces. []

Q7: What is the molecular formula and weight of rimantadine hydrochloride?

A: The molecular formula of rimantadine hydrochloride is C12H22N+ Cl−, and its molecular weight is 215.78 g/mol. []

Q8: What spectroscopic techniques can be used to characterize rimantadine hydrochloride?

A: Near-infrared (NIR) spectroscopy has proven valuable for analyzing rimantadine hydrochloride in both substance and tablet form. [] This technique exploits the unique absorption patterns of molecules in the near-infrared region to provide information about the drug's composition and purity.

Q9: What are the potential side effects of rimantadine hydrochloride?

A: While generally well-tolerated, rimantadine hydrochloride can cause side effects, particularly gastrointestinal issues like nausea. [, , , ] Central nervous system effects, such as anxiety, are also possible but generally less frequent than with amantadine. [, , , ]

Q10: How does resistance to rimantadine hydrochloride develop?

A: Resistance to rimantadine hydrochloride primarily arises from mutations in the M2 protein of influenza A virus, specifically a serine-to-asparagine substitution at position 31. [] This mutation alters the drug's binding site, reducing its ability to inhibit the M2 ion channel and allowing the virus to replicate in the presence of the drug.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。